molecular formula C15H24N4O3 B1488840 Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 2098082-18-7

Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B1488840
CAS RN: 2098082-18-7
M. Wt: 308.38 g/mol
InChI Key: XLKUYZMLUFZLHX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and characterized through various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Its crystal structure was determined through X-ray diffraction, revealing weak intermolecular interactions that contribute to a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Although not directly matching the exact compound , related structures have been evaluated for biological activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the compound's core structure have shown antitumor activity against a panel of cell lines, demonstrating the potential utility of these compounds in cancer research (Maftei et al., 2013).

Intermediate in Biologically Active Compounds Synthesis

  • The compound serves as an important intermediate in the synthesis of various biologically active molecules, including those with potential applications in cancer therapy. It's used to create scaffolds for the preparation of substituted piperidines, highlighting its versatility in drug development (Kong et al., 2016).

Enzymatic Studies

  • While the focus was on excluding drug usage and side effects, it's worth mentioning that related compounds have been studied for their metabolic processes in liver microsomes, providing insights into the enzymatic demethylation that could influence drug design and pharmacokinetics (Yoo et al., 2008).

properties

IUPAC Name

tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)21-14(20)19-7-6-11(16)10(8-19)13-17-12(18-22-13)9-4-5-9/h9-11H,4-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKUYZMLUFZLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=NC(=NO2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.